molecular formula C6H16Br2OSi2 B1594619 Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- CAS No. 2351-13-5

Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-

Cat. No. B1594619
CAS RN: 2351-13-5
M. Wt: 320.17 g/mol
InChI Key: UPKHMNVQWIFQBW-UHFFFAOYSA-N
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Description

Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- is a type of organosilicon compound. It is a variant of disiloxane, which is a type of silicone, consisting of an inorganic backbone linked with silicon and oxygen . The compound is often used in the synthesis of various polymers .


Synthesis Analysis

The synthesis of Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- involves several steps. One method involves the use of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BATS), a commercially available diamine monomer, which is utilized for the preparation of polyimides and aliphatic polyamides . The BATS is mixed with isophthaloyl chloride and terephthaloyl chloride, which are obtained commercially and purified by vacuum distillation .


Molecular Structure Analysis

The molecular structure of Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- is complex, with bromomethyl groups attached to a disiloxane backbone. The structure also includes tetramethyl groups, which contribute to the compound’s unique properties .


Chemical Reactions Analysis

In chemical reactions, Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- exhibits unique behavior due to its disiloxane backbone. For example, it has been used in the preparation of polyimides and aliphatic polyamides . The compound’s reactivity is influenced by factors such as temperature and the presence of other chemicals .


Physical And Chemical Properties Analysis

Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- exhibits a range of physical and chemical properties that make it useful in various applications. For example, it has been noted for its solubility and thermal behavior . The compound’s properties can be modified by adding other substances, such as GAPD .

Safety And Hazards

As with any chemical compound, Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- should be handled with care to ensure safety. It is recommended to avoid breathing in the dust, fume, gas, mist, vapors, or spray of the compound. Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

bromomethyl-[bromomethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Br2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKHMNVQWIFQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CBr)O[Si](C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062341
Record name Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-
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Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-

CAS RN

2351-13-5
Record name 1,3-Bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane
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Record name Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-
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Record name Bis(bromomethyl)tetramethyldisiloxane
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Record name Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-
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Record name 1,3-bis(bromomethyl)-1,1,3,3-tetramethyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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